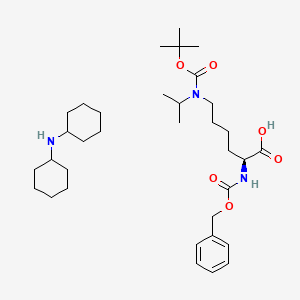

z-Lys(boc)(isopropyl)-oh.dcha

Description

Orthogonal Protecting Group Strategies in Peptide Synthesis: A Historical Overview

The development of complex peptides and proteins by chemical synthesis was revolutionized by the concept of "orthogonal protection". medchemexpress.com Introduced to chemistry by Barany and Merrifield in 1977, an orthogonal system is defined as a set of independent protecting groups that can be removed by distinct chemical mechanisms, allowing for the deprotection of one group while others remain intact. peptide.commedchemexpress.com

This strategy is a significant advancement over earlier methods that relied on "differential lability," where protecting groups were removed by the same type of chemistry (e.g., acidolysis) but at different rates. The classic Boc/Bzl (benzyl) strategy, pioneered by Bruce Merrifield in the 1960s, is an example of this differential approach. researchgate.net The Nα-Boc group is removed with a mild acid (like trifluoroacetic acid, TFA), while the more stable benzyl-based side-chain protecting groups require a much stronger acid (like hydrofluoric acid, HF) for cleavage. peptide.comresearchgate.net

A truly orthogonal strategy was realized with the development of the Fmoc/tBu strategy in the late 1970s. medchemexpress.comresearchgate.net In this scheme, the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is labile to basic conditions (typically piperidine), while the side-chain protecting groups, such as tert-butyl (tBu), are removed by acid (TFA). nih.govpeptide.com This allows for the selective removal of the Nα-protecting group at each step of peptide chain elongation without affecting the side-chain protection. The Z-group, removable by hydrogenolysis, adds another layer of orthogonality, as it is stable to both the acidic conditions used for Boc/tBu removal and the basic conditions for Fmoc removal. nih.govresearchgate.net This three-dimensional orthogonality (acid-labile, base-labile, and hydrogenolysis-labile) provides chemists with immense flexibility for creating complex structures like branched or cyclic peptides. chemimpex.com

| Milestone | Year | Key Contributor(s) | Significance |

| Introduction of Z (Cbz) group | 1932 | Bergmann & Zervas | Established the use of carbamates for amine protection, removable by catalytic hydrogenolysis. medchemexpress.com |

| Introduction of Boc group | 1957 | Carpino, Mckay, & Albertson | Introduced a key acid-labile protecting group. medchemexpress.com |

| Solid-Phase Peptide Synthesis (SPPS) | 1963 | R.B. Merrifield | Revolutionized peptide synthesis by anchoring the peptide to a solid support. medchemexpress.comresearchgate.net |

| Introduction of Fmoc group | 1970 | Carpino & Han | Introduced a key base-labile protecting group, paving the way for a new orthogonal strategy. peptide.comresearchgate.net |

| Concept of Orthogonal Protection | 1977 | Barany & Merrifield | Formally defined the strategy of using independent classes of protecting groups. peptide.commedchemexpress.com |

| Development of Fmoc/tBu Strategy | 1978 | Meienhofer et al. | Established the most widely used orthogonal system in modern peptide synthesis. researchgate.net |

Structural Features and Chemical Significance of Z-Lys(Boc)(N-isopropyl)-OH.DCHA

The compound Z-Lys(Boc)(N-isopropyl)-OH.DCHA is a testament to the evolution of protecting group strategies, incorporating multiple layers of chemical control into a single building block. Its nomenclature signifies: Nα-Z, Nε-(Boc, isopropyl), and a DCHA salt. glpbio.compeptide.com

The benzyloxycarbonyl (Z, or Cbz) group protects the α-amino group of the lysine (B10760008). Introduced in 1932, it is one of the classic amine protecting groups. researchgate.netmedchemexpress.com The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. rsc.org

Its primary advantage in a complex molecule like this is its unique removal condition. The Z group is cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). glpbio.comresearchgate.netnih.gov This process is exceptionally mild and occurs at a neutral pH. Critically, the Z group is stable to the strong acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it an excellent orthogonal partner in multi-step syntheses. nih.govgoogle.com

The most striking feature of this compound is the dual protection of the side-chain ε-amino group with both a tert-butoxycarbonyl (Boc) group and an isopropyl group. glpbio.compeptide.com A primary amine can, in principle, be di-substituted, but placing two distinct protecting/modifying groups on the same nitrogen is unconventional in standard peptide synthesis. organic-chemistry.org

The synthesis of such a structure is non-trivial. It likely involves a multi-step process where the lysine side chain is first protected with one group (e.g., Boc), followed by N-alkylation to introduce the isopropyl group. monash.edunih.gov A similar strategy has been described for the synthesis of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine, confirming the feasibility of creating such building blocks. chemrxiv.org

The chemical significance of this dual protection lies in the combined steric and electronic effects of the two groups:

Boc Group : The tert-butoxycarbonyl group is a standard, acid-labile protecting group. peptide.com It is bulky and effectively prevents the Nε from participating in reactions. It is removed using strong acids like trifluoroacetic acid (TFA), a process that proceeds via the formation of a stable tert-butyl cation. nih.govmonash.edu

Isopropyl Group : The isopropyl group is a small, stable alkyl group. It is not a traditional "protecting group" in the sense of being easily removable. Instead, it acts as a permanent modification in the context of most peptide synthesis protocols. Its presence adds steric bulk and modifies the electronic properties of the ε-nitrogen.

The combination of Boc and isopropyl on the same nitrogen creates a highly hindered tertiary amine derivative. This unique structure could be designed for several specific purposes, such as locking the conformation of a peptide side chain, preventing enzymatic cleavage at that site, or fine-tuning the basicity and nucleophilicity of the lysine residue for a specific biological application. The cleavage of the Boc group would unmask a secondary amine (Nε-isopropyl-lysine), which has different reactivity and steric properties compared to the primary amine of a standard lysine residue.

Many N-protected amino acids, particularly complex or acid-sensitive derivatives, are prepared and sold as dicyclohexylamine (B1670486) (DCHA) salts. peptide.comrsc.org Free-acid forms of these compounds are often non-crystalline oils or are unstable during storage. peptide.com

Dicyclohexylamine is an organic base that reacts with the free carboxylic acid of the protected amino acid to form a stable, crystalline dicyclohexylammonium (B1228976) salt. rsc.org This has several practical advantages:

Enhanced Stability : Salt formation protects the molecule from degradation, especially for derivatives with acid-labile groups. peptide.com

Improved Handling : Crystalline solids are much easier to weigh accurately and handle in a laboratory setting compared to oils or amorphous powders. rsc.org

Purification : Crystallization of the DCHA salt can be an effective method of purification. total-synthesis.com

Before the protected amino acid can be used in a peptide coupling reaction, the DCHA salt must be converted back to the free acid. This is typically achieved by dissolving the salt in an organic solvent and extracting it with an aqueous acid solution, such as potassium hydrogen sulfate (B86663) (KHSO₄), to remove the dicyclohexylamine. rsc.org

| Component | Chemical Name | Purpose | Removal Condition |

| Z (Cbz) | Benzyloxycarbonyl | Nα-amino protection | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) researchgate.net |

| Boc | tert-Butoxycarbonyl | Nε-amino protection | Strong Acid (e.g., TFA, HCl) nih.gov |

| Isopropyl | Propan-2-yl | Nε-amino modification | Generally stable/permanent |

| DCHA | Dicyclohexylamine | Salt formation for stability | Aqueous Acid Wash (e.g., KHSO₄) rsc.org |

Structure

2D Structure

Properties

Molecular Formula |

C34H57N3O6 |

|---|---|

Molecular Weight |

603.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)30-22(3,4)5)14-10-9-13-18(19(25)26)23-20(27)29-15-17-11-7-6-8-12-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1 |

InChI Key |

JEUWFILSEJLREP-FERBBOLQSA-N |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Mechanistic Studies and Reactivity Profiles of Z Lys Boc N Isopropyl Oh.dcha

Reactivity of the Carboxyl Functionality in Amide Bond Formation

The formation of an amide (peptide) bond is the cornerstone of peptide synthesis, involving the activation of the carboxylic acid functionality of an amino acid and its subsequent reaction with the amino group of another. For Z-Lys(Boc)(N-isopropyl)-OH.DCHA, the process begins with the liberation of the free carboxylic acid from its dicyclohexylamine (B1670486) (DCHA) salt. This is typically achieved by treating the DCHA salt with an acid, followed by extraction to remove the dicyclohexylammonium (B1228976) salt.

Once the free acid, Z-Lys(Boc)(N-isopropyl)-OH, is available, its carboxyl group is activated using standard coupling reagents. Common methods include the formation of active esters, anhydrides, or the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. luxembourg-bio.comluxembourg-bio.com The activated carboxyl intermediate is then susceptible to nucleophilic attack by an amino group to form the peptide bond. bachem.com

Table 1: Factors Influencing Carboxyl Reactivity in Amide Bond Formation

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| DCHA Salt | Inhibits reactivity | The carboxylate is blocked as an ammonium (B1175870) salt and must be protonated to the free carboxylic acid before activation can occur. |

| Steric Hindrance | Decreases reaction rate | The bulky Z, Boc, and isopropyl groups can physically block access to the carboxyl group, slowing down both the activation and coupling steps. nih.gov |

| Coupling Reagent | Modulates reaction rate | Highly reactive reagents (e.g., HATU, PyBOP) can overcome steric hindrance more effectively than simpler carbodiimides alone. bachem.com |

| Solvent | Affects solubility & rate | Solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure solubility of the protected amino acid and the growing peptide chain. luxembourg-bio.com |

Stability and Selective Deprotection of Z and Dual Nε-Boc/Nε-Isopropyl Protecting Groups

The utility of Z-Lys(Boc)(N-isopropyl)-OH.DCHA stems from its orthogonal protecting group strategy, which, in principle, allows for the selective removal of each group without affecting the others. peptide.comiris-biotech.de This enables the synthesis of complex peptides with specific modifications at the lysine (B10760008) side chain.

Differential Cleavage Conditions for Nα-Z Protection

The Nα-benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group in peptide chemistry. peptide.com Its primary method of cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). google.com This method is highly selective and does not affect the acid-labile Boc group or the robust N-isopropyl group. This orthogonality is a key feature, allowing the Z group to be removed to elongate the peptide chain from the N-terminus while leaving the side-chain protection intact.

Challenges and Strategies for Selective Removal of Nε-Boc in the Presence of Nε-Isopropyl

The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions. mdpi.com The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). The Nε-isopropyl group, as a secondary alkyl amine, is stable under these mild acidic conditions, as is the Z-group.

The primary challenge is to achieve complete and selective removal of the Boc group to unmask the Nε-isopropylamino functionality for subsequent reactions, such as alkylation or conjugation. The strategy involves careful control of the deprotection conditions:

Acid Concentration: Using the minimum effective concentration of TFA (e.g., 20-50% in DCM) helps prevent potential side reactions or partial cleavage of other acid-sensitive groups that might be present in a larger peptide. reddit.com

Reaction Time: The deprotection should be monitored (e.g., by TLC or HPLC) to ensure it goes to completion without prolonged exposure to the acid.

Upon removal of the Boc group, a secondary amine (the Nε-isopropylamino group) is revealed. This is a key step, as it allows for site-specific modification at this position, distinct from the primary Nα-amino group or any other primary ε-amino groups of other lysine residues in the peptide.

Considerations for Nε-Isopropyl Group Stability and Cleavage

Unlike the Z and Boc groups, the N-isopropyl group is not a conventional protecting group designed for facile removal. It is a permanent alkyl modification that is exceptionally stable under most conditions used in peptide synthesis, including both acidic (TFA) and basic (e.g., piperidine (B6355638) for Fmoc removal) treatments, as well as hydrogenolysis. nih.gov

Cleavage of the N-isopropyl group from the lysine side chain would require harsh chemical conditions, such as strong reducing agents or oxidative cleavage protocols, which would be non-selective and would likely degrade the peptide backbone and remove all other protecting groups. Therefore, the N-isopropyl group should be considered a permanent structural feature of the final peptide rather than a temporary protecting group.

Kinetic and Thermodynamic Characterization of Reactions Involving Z-Lys(Boc)(N-isopropyl)-OH.DCHA

Detailed kinetic and thermodynamic data for reactions involving Z-Lys(Boc)(N-isopropyl)-OH.DCHA are not extensively reported in the scientific literature. However, the kinetics of the amide bond formation can be qualitatively understood from general principles of peptide coupling. luxembourg-bio.comnih.gov

Table 2: Qualitative Kinetic and Thermodynamic Profile

| Parameter | Description | Influencing Factors |

|---|---|---|

| Rate of Coupling | The speed of amide bond formation. | Steric hindrance, concentration of reactants, type of coupling reagent, temperature. |

| Rate of Z-Deprotection | The speed of Nα-Z group removal. | Catalyst activity, hydrogen pressure, solvent, presence of catalyst poisons. |

| Rate of Boc-Deprotection | The speed of Nε-Boc group removal. | Acid concentration, temperature, steric accessibility of the Boc group. nih.govmdpi.com |

| Reaction Enthalpy (ΔH) | Heat released or absorbed during coupling. | Generally exothermic for amide bond formation. luxembourg-bio.com |

| Reaction Equilibrium | The position of the equilibrium between reactants and products. | Driven towards product formation by the conversion of the highly reactive activated ester. |

Investigation of Potential Side Reactions and Byproduct Formation during Synthesis and Derivatization

Several potential side reactions can occur during the use of Z-Lys(Boc)(N-isopropyl)-OH.DCHA in peptide synthesis. researchgate.net Awareness of these pathways is crucial for optimizing reaction conditions and purification strategies.

Racemization: Activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which can cause epimerization (loss of stereochemical purity) at the α-carbon. This risk is elevated during prolonged activation times or with certain coupling reagents. The use of additives like HOBt or its derivatives helps to minimize racemization. luxembourg-bio.com

Incomplete Coupling: Due to the significant steric bulk of the protected amino acid, coupling reactions may not proceed to completion, resulting in deletion sequences in the final peptide product.

Premature Deprotection: If deprotection conditions are not carefully controlled, premature loss of the Z or Boc groups can occur, leading to undesired side-chain branching or oligomerization. peptide.com

Byproduct Formation during Deprotection: The acid-catalyzed removal of the Boc group generates isobutylene (B52900) and carbon dioxide as byproducts. nih.gov While volatile, the reactive isobutylene cation can potentially alkylate sensitive residues like tryptophan or methionine if appropriate scavengers (e.g., thioanisole, water) are not included in the cleavage cocktail.

Table 3: Potential Side Reactions and Mitigation Strategies

| Side Reaction | Step of Occurrence | Potential Byproduct/Outcome | Mitigation Strategy |

|---|---|---|---|

| Racemization | Carboxyl Activation / Coupling | Diastereomeric peptide | Use of racemization-suppressing additives (e.g., HOBt, HOAt); minimize activation time. luxembourg-bio.com |

| Incomplete Coupling | Coupling | N-1 deletion peptide sequence | Use high-equivalency of reagent, potent coupling agents (e.g., HATU), double coupling, or increased reaction time. |

| Premature Z-Deprotection | Acidic Boc Deprotection | Branched or extended peptide | Unlikely, as Z-group is largely stable to TFA. Ensure mildest possible acid conditions. |

| Premature Boc-Deprotection | Nα-Z Deprotection | Branched peptide at Nε | Unlikely, as hydrogenolysis does not cleave Boc. Ensure catalyst is fully removed before any acid treatment. |

| Side-Chain Alkylation | Boc Deprotection | Alkylated side chains (e.g., t-butyl-Trp) | Use of cation scavengers (e.g., triisopropylsilane, water, thioanisole) in the deprotection mixture. peptide.com |

Advanced Applications of Z Lys Boc N Isopropyl Oh.dcha in Complex Chemical Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support. The choice of protected amino acid derivatives is critical to the success of SPPS, influencing both the ease of synthesis and the purity of the final product.

Methodologies for Incorporation and Coupling Efficiency

The incorporation of Z-Lys(Boc)(N-isopropyl)-OH.DCHA into a growing peptide chain during SPPS involves the activation of its carboxylic acid group to facilitate amide bond formation with the N-terminal amine of the resin-bound peptide. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the stability and handling of the amino acid derivative but must be neutralized prior to the coupling reaction.

Common coupling reagents used for such purposes include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize racemization. peptide.comuniurb.it Phosphonium and uronium salt-based reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. peptide.com

The presence of the N-isopropyl group on the ε-amino group of the lysine (B10760008) side chain introduces steric hindrance. This increased bulk around the reaction center can potentially decrease the coupling efficiency compared to its non-isopropylated counterpart, Z-Lys(Boc)-OH. To overcome this, chemists may employ more potent activating agents or extend reaction times and/or increase the excess of the amino acid derivative. The choice of solvent can also play a role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) being standard in SPPS.

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can be problematic. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Very efficient, fast reaction times. peptide.com |

Influence on Peptide Elongation and Resin Loading

During peptide elongation, the repeated cycles of deprotection and coupling can be influenced by the growing peptide chain's sequence and conformation. The presence of the sterically demanding Z-Lys(Boc)(N-isopropyl)-OH residue within the peptide sequence could potentially lead to aggregation, a phenomenon where peptide chains interact with each other, hindering reagent access to the reaction sites. This can result in incomplete reactions and the formation of deletion sequences. To mitigate this, specialized solvents, higher temperatures, or the incorporation of backbone-modifying elements may be necessary. The choice of the Nα-protecting group (in this case, the benzyloxycarbonyl or 'Z' group) is also significant; while traditionally used in solution-phase synthesis, its application in SPPS is less common than the Fmoc group. peptide.comiris-biotech.de The Z group is typically removed by hydrogenolysis, which is not compatible with standard SPPS resins, suggesting this derivative might be intended for specific applications where such cleavage is feasible or for solution-phase synthesis.

Utilization in Solution-Phase Peptide Synthesis for Segment Condensation

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex targets where solid-phase methods may be limiting. wikipedia.org A key strategy in solution-phase synthesis is segment condensation, where smaller, protected peptide fragments are synthesized and then coupled together.

Z-Lys(Boc)(N-isopropyl)-OH.DCHA is well-suited for this approach. The Z-group at the Nα-terminus and the Boc group on the side-chain amine offer orthogonal protection. This means one protecting group can be selectively removed without affecting the other. For example, the Z-group can be removed by catalytic hydrogenolysis, while the Boc group is stable to these conditions but can be removed with a mild acid like trifluoroacetic acid (TFA). peptide.com This orthogonality is crucial for the strategic coupling of peptide fragments. A peptide fragment with a C-terminal Z-Lys(Boc)(N-isopropyl)-OH could have its Z-group removed to expose the α-amine for coupling to the C-terminus of another peptide fragment. Conversely, the carboxylic acid of Z-Lys(Boc)(N-isopropyl)-OH can be activated to react with the N-terminus of another fragment. The isopropyl group on the side chain provides additional steric bulk, which can influence the conformation of the peptide fragment and potentially reduce side reactions at the ε-amino position.

Contributions to the Rational Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. researchgate.net Constrained peptides are cyclic or otherwise conformationally restricted peptides, a strategy often used to increase receptor binding affinity and selectivity. nih.govchapman.edu

The unique structural features of Z-Lys(Boc)(N-isopropyl)-OH.DCHA make it a valuable building block in these areas. The N-isopropyl group on the lysine side chain can act as a conformational constraint, limiting the flexibility of the peptide backbone and influencing its three-dimensional structure. This can be exploited in the rational design of peptides that adopt a specific bioactive conformation.

Furthermore, the orthogonally protected amino groups of this derivative allow for its use in the synthesis of cyclic peptides. For instance, after incorporation into a linear peptide, the Boc group on the lysine side chain can be selectively removed, and the resulting free amine can be cyclized with the C-terminal carboxylic acid or another side chain to form a constrained peptide. The Z-group would protect the N-terminus during this process.

Application in Combinatorial Chemistry and the Construction of Molecular Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse molecules, known as molecular libraries. core.ac.uknih.gov These libraries are then screened for biological activity to identify lead compounds. Protected amino acids are fundamental building blocks in the construction of peptide-based combinatorial libraries.

Z-Lys(Boc)(N-isopropyl)-OH.DCHA can be incorporated into combinatorial libraries to introduce structural diversity. The N-isopropyl group provides a unique side-chain modification that can be explored for its impact on biological activity. By using a "split-and-pool" synthesis strategy on a solid support, vast libraries of peptides can be generated where each bead of the resin carries a unique peptide sequence. ucdavis.edu The use of Z-Lys(Boc)(N-isopropyl)-OH.DCHA in such a library would introduce a specific structural motif that can be evaluated for its contribution to the desired activity. The orthogonal nature of the Z and Boc protecting groups also allows for further diversification of the library by selective deprotection and modification of the lysine side chain.

Table 2: Protecting Group Strategies in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) ug.edu.pl | Z, Fmoc |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis peptide.com | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Boc, Z |

Development of Modified Peptides and Bioconjugates for Research Probes

Modified peptides and bioconjugates are essential tools in chemical biology for probing biological processes. These molecules often incorporate non-natural amino acids or are attached to reporter molecules such as fluorescent dyes or biotin.

The orthogonally protected nature of Z-Lys(Boc)(N-isopropyl)-OH.DCHA makes it highly suitable for the synthesis of such molecules. After a peptide containing this residue has been synthesized, the Boc group on the lysine side chain can be selectively removed while the peptide remains attached to the resin and the N-terminus is still protected by the Z-group. The now-free ε-amino group can then be selectively modified. For example, it can be acylated with a fluorescent dye to create a fluorescently labeled peptide for use in cellular imaging, or it can be conjugated to a drug molecule to create a peptide-drug conjugate. nih.gov The N-isopropyl group, in this context, may serve to subtly modulate the local environment of the attached probe, potentially influencing its properties or interactions.

High Resolution Analytical Techniques for Characterizing Z Lys Boc N Isopropyl Oh.dcha and Its Intermediates

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Z-Lys(Boc)(N-isopropyl)-OH.DCHA, providing insights from the atomic to the molecular level.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like protected amino acids. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are fundamental in establishing the connectivity and spatial relationships of atoms within the molecule. creative-biostructure.comnsf.gov

A COSY experiment reveals proton-proton couplings, allowing for the tracing of spin systems throughout the lysine (B10760008) backbone and its protecting groups. core.ac.uk For instance, the correlation between the α-proton and the β-protons of the lysine side chain can be clearly established. nih.gov In more complex scenarios involving intermediates, 2D NMR is essential for distinguishing between different residues and confirming the intended chemical modifications. nih.govwur.nl The analysis of cross-peaks in COSY and HSQC spectra provides definitive evidence for the covalent structure of the molecule. ulb.ac.be

Table 1: Representative NMR Data Interpretation for Protected Lysine Derivatives

| Technique | Information Gained | Example Application for Z-Lys(Boc)(N-isopropyl)-OH.DCHA |

| ¹H NMR | Provides information on the chemical environment of protons. | Distinct signals for the aromatic protons of the Z-group, the t-butyl protons of the Boc group, the isopropyl protons, and the protons of the lysine backbone and dicyclohexylamine (B1670486). |

| ¹³C NMR | Reveals the carbon framework of the molecule. | Characteristic chemical shifts for the carbonyl carbons of the urethane (B1682113) protecting groups and the carboxylic acid, as well as the aliphatic carbons of the lysine side chain, isopropyl group, and dicyclohexylamine. nsf.gov |

| COSY | Identifies coupled protons, establishing connectivity. creative-biostructure.com | Correlation between α-CH and β-CH₂ protons, and sequentially along the lysine side chain to the ε-CH₂ group. |

| HSQC | Correlates protons to their directly attached carbons. creative-biostructure.com | Assigns each proton signal to its corresponding carbon atom, confirming the C-H framework of the entire molecule. nsf.gov |

| HMBC | Shows long-range correlations between protons and carbons. | Confirms the attachment of the Z and Boc protecting groups to the respective nitrogen atoms and the isopropyl group to the ε-nitrogen by showing correlations between protons on the protecting groups and carbons in the lysine backbone. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of Z-Lys(Boc)(N-isopropyl)-OH.DCHA, which in turn confirms its elemental composition. nih.gov This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), allowing for the confident identification of the target compound and its intermediates.

Beyond exact mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) elucidates the structural components of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to map the connectivity of the protecting groups (Z, Boc, isopropyl) and the dicyclohexylammonium (B1228976) salt to the lysine core. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its definitive identification and the characterization of any impurities. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. rsc.orgnih.gov These techniques are particularly useful for identifying the presence of key functional groups within Z-Lys(Boc)(N-isopropyl)-OH.DCHA. acs.orgmdpi.com

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the urethane groups, the C=O stretching of the carbamate (B1207046) and carboxylic acid functionalities, and the C-H stretching of the aliphatic and aromatic moieties. chemicalbook.comresearchgate.netchemicalbook.com For example, the strong carbonyl stretching vibrations of the Z and Boc protecting groups will be prominent features. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially regarding the carbon backbone and the aromatic ring of the Z-group. rsc.orgnih.gov The combination of IR and Raman spectra offers a comprehensive vibrational profile, confirming the presence of all expected functional components of the molecule. mdpi.comarxiv.org

Table 2: Key Vibrational Frequencies for Z-Lysine Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| N-H (Urethane) | 3300 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Urethane) | 1680 - 1720 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching |

| Amide II (N-H bend) | 1510 - 1550 | Bending |

Note: Specific frequencies can vary based on the molecular environment and physical state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Purity

The biological activity of amino acids and their derivatives is intrinsically linked to their stereochemistry. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to verify the stereochemical integrity of Z-Lys(Boc)(N-isopropyl)-OH.DCHA. nsf.govmdpi.com Since the molecule is derived from L-lysine, it is chiral and will exhibit a characteristic ECD spectrum. scispace.comresearchgate.net

ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. acs.orgnih.gov The experimental ECD spectrum can be compared to theoretical spectra calculated for the expected L-configuration to confirm the absolute stereochemistry. researchgate.net Furthermore, ECD is a sensitive method for detecting the presence of the corresponding D-enantiomer, thus providing a measure of the enantiomeric purity of the compound. rsc.org This is critical in pharmaceutical applications where the presence of an undesired enantiomer can lead to different biological effects.

State-of-the-Art Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation and quantification of Z-Lys(Boc)(N-isopropyl)-OH.DCHA from reaction mixtures, as well as for the assessment of its purity.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separations

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it the method of choice for analyzing complex mixtures containing Z-Lys(Boc)(N-isopropyl)-OH.DCHA and its intermediates. jasco-global.comresearchgate.net The use of sub-2 µm particle size columns in UHPLC systems allows for much faster separations without compromising chromatographic efficiency. tum.de

For analytical purposes, UHPLC can be used to monitor the progress of the synthesis, identify the formation of by-products, and accurately determine the purity of the final product. acs.org The high resolving power of UHPLC is particularly beneficial for separating closely related impurities from the main compound. nih.gov In a preparative context, the principles of UHPLC can be scaled up to isolate and purify larger quantities of the desired compound from the reaction mixture, ensuring a high degree of purity for subsequent applications. nih.gov The method is also applicable to the analysis of various amino acid derivatives. jascoinc.comthermofisher.com

Gas Chromatography (GC) for Volatile Component Analysis in Synthesis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of Z-Lys(Boc)(N-isopropyl)-OH.DCHA, GC is primarily employed to monitor the presence and levels of volatile organic solvents, reagents, and byproducts. The compound itself is not suitable for direct GC analysis due to its low volatility and thermal lability. However, the analysis of volatile components is critical for process control and ensuring their removal from the final product.

To analyze non-volatile compounds like protected amino acids by GC, a derivatization step is necessary to increase their volatility. thermofisher.comnih.govresearchgate.net A common method is silylation, where active hydrogen atoms in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting TMS-derivatives are more volatile and thermally stable, making them amenable to GC analysis. thermofisher.com This approach could be theoretically applied to monitor the purity of the core amino acid structure during synthesis, although it is more common for the analysis of free amino acids.

The typical workflow for GC analysis of volatile impurities in the synthesis of Z-Lys(Boc)(N-isopropyl)-OH.DCHA would involve:

Sample Preparation: Dissolving a sample of the reaction mixture or isolated product in a suitable solvent.

Injection: Introducing a small volume of the sample into the heated injector of the gas chromatograph.

Separation: The volatile components are separated on a capillary column based on their boiling points and interactions with the stationary phase. A common stationary phase for this purpose is a 5% phenyl methylpolysiloxane. thermofisher.com

Detection: A Flame Ionization Detector (FID) is often used for the detection of organic compounds due to its high sensitivity and wide linear range.

Table 1: Hypothetical GC Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table represents a typical set of starting parameters for method development and would require optimization for specific impurities.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone for the comprehensive characterization of complex molecules like Z-Lys(Boc)(N-isopropyl)-OH.DCHA. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis of peptides and protected amino acids. researchgate.netresearchgate.netmdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase, which typically consists of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C18 or C8).

In a typical LC-MS/MS analysis of Z-Lys(Boc)(N-isopropyl)-OH.DCHA:

Chromatographic Separation: The sample is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is commonly employed, where the proportion of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased to elute compounds of increasing hydrophobicity from the column. mdpi.commdpi.com The mobile phase is often acidified with a small amount of an agent like formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov

Ionization: The eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis as it is a soft ionization method that minimizes fragmentation of the parent molecule.

Mass Analysis (MS): In the first stage of mass analysis, the mass-to-charge ratio (m/z) of the intact molecular ions is determined, confirming the molecular weight of the target compound and any impurities.

Tandem Mass Analysis (MS/MS): For structural elucidation, specific ions are selected and fragmented in a collision cell. The resulting fragment ions are then analyzed in the second stage of mass spectrometry. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for unambiguous identification and characterization of its structure, as well as the structure of any related impurities. researchgate.netresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Z-Lys(Boc)(N-isopropyl)-OH.DCHA Analysis

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (for profiling) and Product Ion Scan (for structural confirmation) |

This table provides an example of typical parameters; actual conditions would be optimized based on the specific instrument and analytical goals.

Quantitative Analysis Strategies for Process Control and Product Validation

Quantitative analysis is essential for controlling the manufacturing process and for the final validation of Z-Lys(Boc)(N-isopropyl)-OH.DCHA. The goal is to determine the precise amount of the desired compound and to quantify any impurities.

HPLC with UV detection is a robust and widely used method for quantitative analysis in pharmaceutical manufacturing. chimia.ch The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard of known concentration. For Z-Lys(Boc)(N-isopropyl)-OH.DCHA, the presence of the benzyloxycarbonyl (Z) group provides a strong chromophore, allowing for sensitive UV detection, typically around 254 nm.

LC-MS/MS can also be used for highly sensitive and selective quantitative analysis, particularly for trace-level impurities. mdpi.com By operating the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for the target compound and impurities are monitored. This approach offers exceptional specificity, as it filters out background noise and interfering substances, allowing for accurate quantification even at very low levels. The development of quantitative LC-MS/MS methods requires the synthesis or isolation of pure reference standards for each analyte to be quantified. nih.gov

Table 3: Comparison of Quantitative Techniques

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Measures the UV absorbance of the analyte as it elutes from the column. | Robust, reproducible, widely available, cost-effective. | Lower sensitivity and specificity compared to MS. Can be affected by co-eluting impurities with similar UV spectra. |

| LC-MS/MS (SRM/MRM) | Monitors specific mass transitions for each analyte. | Highly sensitive and specific, excellent for trace analysis, provides structural confirmation. | More complex instrumentation, requires reference standards for each analyte, potential for matrix effects. |

The choice of quantitative method depends on the specific requirements of the analysis. For routine process control and determination of the main component's purity, HPLC-UV is often sufficient. For the analysis of trace impurities or for validation studies requiring the highest level of sensitivity and specificity, LC-MS/MS is the preferred method.

Q & A

Q. What is the role of Z-Lys(Boc)(isopropyl)-OH·DCHA in peptide synthesis?

This compound is a protected lysine derivative where:

- The Z (benzyloxycarbonyl) group protects the α-amino group.

- The Boc (tert-butyloxycarbonyl) group protects the ε-amino group of lysine.

- The isopropyl ester stabilizes the carboxyl group during synthesis.

- DCHA (dicyclohexylamine) acts as a counterion to improve solubility and crystallinity. It is used in stepwise peptide elongation via solution-phase synthesis, enabling selective deprotection of amino groups during chain assembly .

Q. How is Z-Lys(Boc)(isopropyl)-OH·DCHA synthesized and characterized?

Synthesis involves:

- Activation : Formation of N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters using dicyclohexylcarbodiimide (DCC) as a condensing agent .

- Deprotection : Sequential removal of Z groups via catalytic hydrogenation (e.g., Pd/C) or Boc groups via anhydrous TFA . Characterization employs:

- ¹H-/¹³C-NMR to confirm stereochemical integrity and absence of side reactions.

- RP-HPLC and TLC to assess purity (≥98% required for peptide synthesis) .

Advanced Research Questions

Q. How can N-benzylation side reactions during Z-group removal be mitigated?

N-benzylation occurs when TFA or trifluoromethanesulfonic acid cleaves Z groups, forming reactive intermediates that alkylate lysine residues. To minimize this:

- Use HF-based deprotection instead of TFA, as HF shows <0.1% N-alkylation under standard conditions .

- Introduce substituted Z groups (e.g., 2,4-dichlorobenzyloxycarbonyl) that resist side reactions during TFA treatment but are cleaved cleanly by HF .

- Optimize reaction time and temperature (e.g., 0–5°C for PFP esters) to reduce unwanted intermediates .

Q. What experimental design considerations are critical for optimizing coupling efficiency with this compound?

Key factors include:

- Solvent choice : DMF or dichloromethane (DCM) for optimal NHS/PFP ester reactivity .

- Molar ratios : Use 1.2–1.5 equivalents of activated ester relative to the amine component to drive coupling to ≥90% completion .

- Reaction monitoring : Track progress via ninhydrin tests or HPLC to identify incomplete coupling or racemization .

Q. How do conflicting data on reaction yields arise in Z-Lys(Boc)(isopropyl)-OH·DCHA applications?

Discrepancies in reported yields (e.g., 57% overall yield in GTS-106Ac synthesis vs. 77% in intermediate steps ) often stem from:

- Deprotection efficiency : Residual Boc/Z groups due to incomplete TFA/HF treatment.

- Side reactions : N-benzylation or ester hydrolysis during prolonged storage or suboptimal conditions.

- Purification challenges : Co-elution of byproducts in HPLC, requiring gradient optimization .

Q. What alternatives exist for Z/Boc protection strategies in lysine derivatives?

Comparative analysis of protecting groups:

- Fmoc : Base-labile, compatible with solid-phase synthesis but requires piperidine deprotection.

- Alloc (allyloxycarbonyl) : Removable via Pd-catalyzed transfer hydrogenation, avoiding harsh acids .

- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) : Orthogonal deprotection under hydrazine, ideal for branched peptides .

Methodological Guidance

Q. How should researchers validate the diastereomeric purity of intermediates?

- Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol mobile phase to resolve enantiomers.

- Optical rotation : Compare specific rotation values (e.g., [α]²⁰D = -4° to -7° for Z-Lys(Boc)-OH ) with literature.

- NMR coupling constants : J values for α-protons (typically 5–6 Hz for L-lysine derivatives) confirm stereochemical retention .

Q. What protocols ensure reproducible removal of the DCHA counterion?

- Acid-base extraction : Dissolve the compound in ethyl acetate, wash with 1M HCl to protonate DCHA, and isolate the free acid via filtration .

- Lyophilization : After TFA deprotection, lyophilize the crude peptide to remove volatile DCHA-TFA salts .

Data Analysis and Troubleshooting

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

Common issues:

Q. What statistical methods are appropriate for analyzing peptide coupling efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.